molecular formula C18H20N2O3 B5705825 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B5705825
M. Wt: 312.4 g/mol
InChI Key: VDQCVKOUDOCQIB-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a molecular structure that includes multiple functional groups such as benzofuran, pyridine, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction may start with a benzofuran derivative and a pyridine derivative, followed by a series of steps including cyclization, oxidation, and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.

  • Substitution: : Substitution reactions can introduce new substituents onto the benzofuran or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of compounds similar to 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exhibit cytotoxic effects on cancer cell lines. This suggests potential use in cancer therapeutics.
  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Chemical Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions.

Synthetic Routes

  • Condensation Reactions : The initial step often involves the condensation of benzofuran and pyridine derivatives.
  • Cyclization and Oxidation : Subsequent steps include cyclization and oxidation processes to form the final product.
  • Amide Formation : The final step usually involves amide bond formation under controlled conditions.

Industrial Production

In industrial settings, large-scale reactors are employed to optimize yield and purity while minimizing waste. Advanced purification techniques are also utilized to ensure high-quality output.

Mechanism of Action

The mechanism by which 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide include:

  • 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

  • 2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties.

Biological Activity

3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.4 g/mol
  • Purity : Typically around 95%.

Biological Activity

The compound exhibits a range of biological activities that can be categorized as follows:

Antiviral Activity

Research indicates that derivatives of this compound have shown promise as antiviral agents. For instance, studies on N-Heterocycles have demonstrated their potential in inhibiting viral replication mechanisms. In vitro assays revealed significant efficacy against various viral strains with IC50 values indicating effective concentrations for inhibition .

Antimicrobial Activity

The compound's structure allows it to interact with microbial targets effectively. It has been reported to exhibit antimicrobial properties against several bacterial strains. Specific analogs derived from similar frameworks have shown potent activity against resistant strains, suggesting a potential avenue for developing new antibiotics .

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. In vitro tests have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological effects of this compound are likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Interaction : It may bind to certain receptors influencing cellular responses.
  • Signal Transduction Modulation : The compound could alter signaling pathways that lead to desired therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular StructureNotable Activity
4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamideStructureAntiviral
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamideStructureAnticancer

These comparisons highlight how variations in functional groups can significantly influence the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Study on Antiviral Efficacy : A recent study demonstrated that a derivative of this compound exhibited an EC50 value of 0.35 μM against Hepatitis C virus (HCV) NS5B polymerase in vitro .
  • Antimicrobial Assessment : Another research effort highlighted that certain analogs showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values lower than 10 μg/mL .
  • Anticancer Mechanism Investigation : A detailed investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation .

Properties

IUPAC Name

3,6,6-trimethyl-N-(6-methylpyridin-2-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-6-5-7-14(19-10)20-17(22)16-11(2)15-12(21)8-18(3,4)9-13(15)23-16/h5-7H,8-9H2,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCVKOUDOCQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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